molecular formula C21H20ClN3O4 B1435995 Tolfenpyrad-benzoic acid CAS No. 1493803-85-2

Tolfenpyrad-benzoic acid

Cat. No. B1435995
M. Wt: 413.9 g/mol
InChI Key: QRVSUNMIWLQBQJ-UHFFFAOYSA-N
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Description

Tolfenpyrad is a broad-spectrum insecticide and a miticide . It has contact activity against target pests on eggs, larvae, nymphs, and adults . It also has anti-feeding activity on lepidopteran insects . It belongs to the pyrazole class of insecticides . It has activity against several economically important insect pests of vegetables, fruits, nuts, vines, and row crops .


Synthesis Analysis

The synthesis of Tolfenpyrad involves an aminolysis reaction using ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate and 4-(4-methyl phenoxyl)benzylamine, catalyzed by an acid . This method is advantageous as it shortens the reaction steps compared to previous methods .


Molecular Structure Analysis

A molecular imprinted polymer using Tolfenpyrad as a template molecule was synthesized . The type of functional monomer and the ratio of functional monomer to template were predicted by density function theory . Magnetic molecularly imprinted polymers (MMIPs) were synthesized using 2-vinylpyridine as a functional monomer in the presence of ethylene magnetite nanoparticles at a monomer/tolfenpyrad ratio of 7:1 .


Physical And Chemical Properties Analysis

Tolfenpyrad is a pyrazole class insecticide and a miticide . The residue is not fat-soluble . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Detection and Analysis in Poisoning Cases

Tolfenpyrad and its major metabolite, PTCA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid), have been analyzed in plasma obtained from cadaver suspected of Tolfenpyrad poisoning, highlighting their importance in forensic toxicology. The analysis was conducted using liquid chromatography-mass spectrometry, revealing the presence and concentration of Tolfenpyrad and PTCA, as well as other metabolites, suggesting possible metabolic pathways in humans (Yamaguchi et al., 2012).

Environmental and Health Risk Assessments

Research on the residue behavior, transfer, and risk assessment of Tolfenpyrad during tea growing and brewing processes indicates that Tolfenpyrad and its metabolites from tea gardens to teacups may pose minimal health risks to consumers. This is based on studies showing the degradation patterns of Tolfenpyrad in tea leaves and its leaching rates during tea brewing, suggesting reasonable use in agricultural practices to ensure safety (Bai et al., 2021).

Photocatalytic Degradation Studies

The photocatalytic degradation of benzoic acid, a study relevant to environmental chemistry, shows how TiO2-mediated degradation in water can lead to the conversion of benzoic acid, producing hydroxylated by-products. This research contributes to our understanding of the environmental fate of benzoic acid and related compounds, including those from Tolfenpyrad degradation (Velegraki & Mantzavinos, 2008).

Agricultural Applications

Studies on the bioefficacy of Tolfenpyrad against pests, like thrips infesting pomegranate, underscore its usefulness in improving agricultural yields by effectively managing pest populations. The research shows significant reductions in pest survival rates and fruit damage when using Tolfenpyrad, highlighting its potential benefits in farming practices (Walunj et al., 2016).

Exploration of Molecular Devices

Research into the synthesis and characterization of magnetic molecularly imprinted polymers for the extraction and determination of Tolfenpyrad in vegetable samples like lettuce introduces an innovative approach to detect and quantify pesticide residues. This technology could advance the safety and quality control of agricultural products, ensuring minimal health risks associated with pesticide exposure (Chi et al., 2023).

Safety And Hazards

Tolfenpyrad can cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

Future Directions

Tolfenpyrad has been effectively used against pests resistant to carbamate and organophosphate insecticides . A study has synthesized a molecular imprinted polymer using Tolfenpyrad as a template molecule, indicating potential future directions in enhancing its application .

properties

IUPAC Name

4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-3-17-18(22)19(25(2)24-17)20(26)23-12-13-4-8-15(9-5-13)29-16-10-6-14(7-11-16)21(27)28/h4-11H,3,12H2,1-2H3,(H,23,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSUNMIWLQBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolfenpyrad-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolfenpyrad-benzoic acid
Reactant of Route 2
Tolfenpyrad-benzoic acid
Reactant of Route 3
Tolfenpyrad-benzoic acid
Reactant of Route 4
Reactant of Route 4
Tolfenpyrad-benzoic acid
Reactant of Route 5
Tolfenpyrad-benzoic acid
Reactant of Route 6
Tolfenpyrad-benzoic acid

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